

Ilorasertib Dosing Schedules in Phase 1 Trials

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Compound Focus: Ilorasertib

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Trial Arm	Patient Population	Dosing Schedule	Cycle Length	Recommended Phase 2 Dose (RPTD)
Arm A (Oral, QW)	Hematologic Malignancies [1] [2]	Days 1, 8, 15	28 days	540 mg once weekly [1] [2]
Arm B (Oral, BIDW)	Hematologic Malignancies [1] [2]	Days 1, 2, 8, 9, 15, 16	28 days	480 mg twice weekly [1] [2]

| **Arm C (Combo w/ Azacitidine)** | Hematologic Malignancies [1] [2] | **Ilorasertib**: Days 1, 8, 15 | **Azacitidine**: Days 1-7 | 28 days | Not specified in results | | **Arm D (Intravenous)** | Hematologic Malignancies [1] [2] | Days 1, 8, 15 | 28 days | Not specified in results | | **Arm I (Oral, QD)** | Advanced Solid Tumors [3] | Days 1, 8, 15 | 28 days | Not specified in results | | **Arm II (Oral, BID)** | Advanced Solid Tumors [3] | Days 1, 8, 15 (doses separated by ~6 hours) | 28 days | Not specified in results | | **Arm III (Intravenous)** | Advanced Solid Tumors [3] | Days 1, 8, 15 (2-hour infusion) | 28 days | Not specified in results |

Experimental & Clinical Assessment Protocols

The trials employed standardized methodologies to evaluate safety, pharmacokinetics (PK), and pharmacodynamics (PD).

Safety and Toxicity Monitoring

- **Assessment Schedule:** Patients were clinically evaluated for toxicity on days 1, 8, 15, and 22 of cycles 1-4, and on day 1 of each subsequent cycle [2].
- **Grading System:** All adverse events were graded according to the **Common Terminology Criteria for Adverse Events (CTCAE) version 4.0** [2] [3].
- **Dose-Limiting Toxicity (DLT) Criteria:** DLTs were defined as specific events in cycle 1, such as Grade 4 neutropenia >7 days, Grade 4 thrombocytopenia, Grade ≥ 3 hypertension despite intervention, and other Grade ≥ 3 non-hematological toxicities (e.g., fatigue, nausea/vomiting) [3].

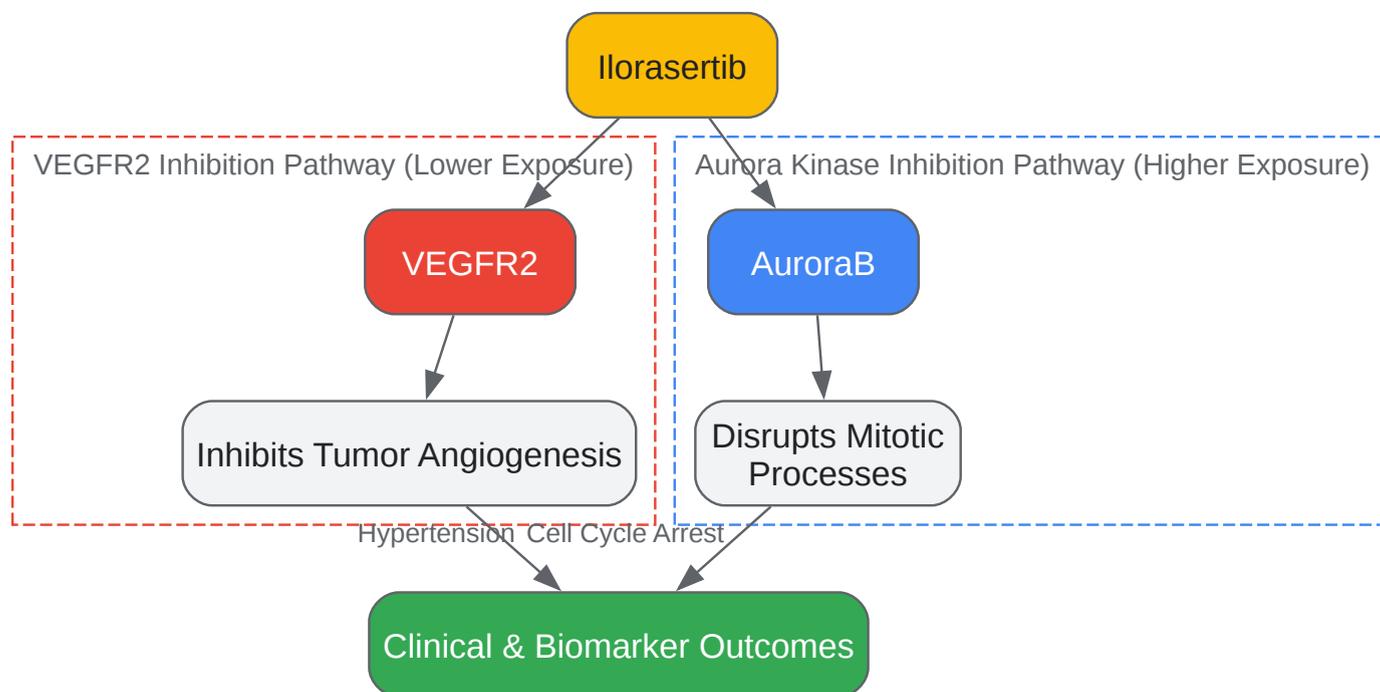
Pharmacokinetic (PK) Sampling

- **Extensive Sampling:** For oral **ilorasertib**, blood samples were collected at multiple time points up to 72 hours after dosing on days 1 and 15 to define the PK profile [2].
- **Key PK Parameters:** Analysis included maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), elimination half-life ($t_{1/2}$), and area under the plasma concentration-time curve (AUC) [2]. The half-life of oral **ilorasertib** was approximately **15 hours** [1] [2].

Pharmacodynamic (PD) Biomarker Analysis

- **Purpose:** To confirm target engagement and understand the relationship between drug exposure and biological effect [3].
- **Method:** Blood was collected for PD analysis in conjunction with PK samples.
- **Key Findings:** **Ilorasertib** engaged both VEGFR2 and Aurora B kinase. **VEGFR2 inhibitory effects were achieved at lower doses and exposures than those required for Aurora B inhibition** in skin and tumor tissue [3].

The following diagram illustrates **ilorasertib**'s dual mechanism of action and the downstream effects of its target inhibition, which underpin the pharmacodynamic findings.



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Application Notes for Researchers

- **Dosing Schedule Selection:** The twice-weekly (BIDW) oral schedule was explored to assess the benefit of higher weekly dose density compared to the once-weekly (QW) schedule [2].
- **Mechanism-Informed Toxicity:** The most frequent Grade 3/4 adverse events (hypertension, hypokalemia) were consistent with VEGFR inhibition, which is engaged at lower exposures [1] [3]. Aurora kinase inhibition-related toxicities (myelosuppression) may be expected at higher dose levels.
- **Combination Therapy:** The established safety profile of **ilorasertib** monotherapy supported its investigation in combination with other agents, such as azacitidine for hematologic malignancies [1] [2] or carboplatin/docetaxel for solid tumors [3].

Conclusion

This information provides a foundation for designing future studies. However, please note that the most recent clinical data found was published in 2018 [3], and the development status of **ilorasertib** may have

changed since then. For planning new preclinical or clinical work, it would be prudent to consult proprietary databases or contact the original sponsor for the most current development status.

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References

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